molecular formula C17H24N2O3S B13367624 2-(Cyclohexyl(ethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

2-(Cyclohexyl(ethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13367624
M. Wt: 336.5 g/mol
InChI Key: GHSGNBXSEVFHDJ-UHFFFAOYSA-N
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Description

2-(Cyclohexyl(ethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound with the molecular formula C15H22N2O2S. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyl(ethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common method includes the reaction of cyclohexylamine with ethyl chloroformate to form an intermediate, which is then reacted with 2-(methylthio)nicotinic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and pH levels is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyl(ethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen atoms.

    Substitution: Substituted products with new functional groups replacing existing ones.

Scientific Research Applications

2-(Cyclohexyl(ethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyl(ethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[cyclohexyl(methyl)amino]nicotinate
  • Methyl nicotinate
  • Cyclohexylamine derivatives

Uniqueness

2-(Cyclohexyl(ethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C17H24N2O3S

Molecular Weight

336.5 g/mol

IUPAC Name

[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C17H24N2O3S/c1-3-19(13-8-5-4-6-9-13)15(20)12-22-17(21)14-10-7-11-18-16(14)23-2/h7,10-11,13H,3-6,8-9,12H2,1-2H3

InChI Key

GHSGNBXSEVFHDJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)COC(=O)C2=C(N=CC=C2)SC

solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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